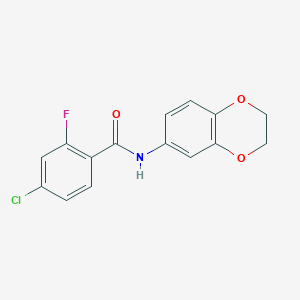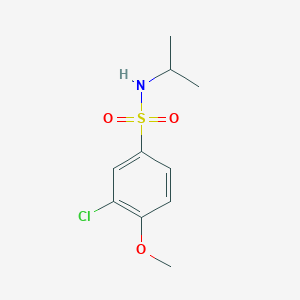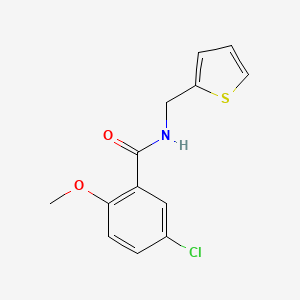![molecular formula C11H15N3OS2 B5700379 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
科学的研究の応用
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the development of electronic devices due to its semiconducting properties.
作用機序
The mechanism of action of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide can increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in the body. In the brain, this compound has been shown to increase the levels of acetylcholine, which is important for cognitive function. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. In the body, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide in lab experiments is its unique properties, which make it a versatile compound for various applications. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
将来の方向性
There are several future directions for the study of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide. One potential direction is the development of new derivatives of this compound with improved properties and reduced toxicity. Additionally, this compound can be studied further for its potential applications in the treatment of other diseases such as multiple sclerosis and epilepsy. Furthermore, the use of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide in the development of electronic devices can be further explored. Finally, the potential use of this compound as a pesticide can be studied further for its effectiveness and safety.
合成法
The synthesis method for N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide involves the reaction of 2-amino-5-(allylsulfanyl)-1,3,4-thiadiazole with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction results in the formation of the desired compound, which is then purified through various techniques such as column chromatography, recrystallization, and HPLC.
特性
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c1-2-7-16-11-14-13-10(17-11)12-9(15)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCJLFNLWPDKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)



![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)





